molecular formula C10H8N4O3 B12931798 N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide CAS No. 87373-56-6

N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide

Cat. No.: B12931798
CAS No.: 87373-56-6
M. Wt: 232.20 g/mol
InChI Key: YRBVUVLBZCDMJJ-UHFFFAOYSA-N
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Description

N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide is a chemical compound of significant interest in medicinal chemistry and anticancer research. It is built on a pyridopyrimidine core, a privileged scaffold in drug discovery due to its structural similarity to purine bases, which allows it to interact with a variety of enzymatic targets in biological systems . Pyridopyrimidine derivatives have been extensively investigated for their potent inhibitory activity against crucial kinases involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDK4/cyclin D1) . The 4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine structure is a key pharmacophore, and substitutions at various positions on this core, such as the formyl group at the 6-position, are strategically designed to optimize binding affinity and selectivity towards these enzyme targets . The mechanism of action for this class of compounds often involves acting as ATP-competitive inhibitors, disrupting the signaling pathways that drive uncontrolled cell proliferation and tumor growth . Consequently, this compound serves as a valuable intermediate and core scaffold for researchers developing novel targeted therapies. It is particularly useful for probing disease mechanisms in oncology, structure-activity relationship (SAR) studies, and as a starting point for the synthesis of more complex bioactive molecules . This product is intended for research and manufacturing applications only and is not for diagnostic or therapeutic use.

Properties

CAS No.

87373-56-6

Molecular Formula

C10H8N4O3

Molecular Weight

232.20 g/mol

IUPAC Name

N-(6-formyl-4-oxo-3H-pyrido[2,3-d]pyrimidin-2-yl)acetamide

InChI

InChI=1S/C10H8N4O3/c1-5(16)12-10-13-8-7(9(17)14-10)2-6(4-15)3-11-8/h2-4H,1H3,(H2,11,12,13,14,16,17)

InChI Key

YRBVUVLBZCDMJJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(C=C(C=N2)C=O)C(=O)N1

Origin of Product

United States

Preparation Methods

Condensation-Based Synthesis

The most common approach to synthesize this compound involves condensation reactions between appropriately substituted pyrimidine or pyridine precursors and acetamide derivatives. The key steps include:

  • Formation of the pyrido[2,3-d]pyrimidine ring system via cyclization of aminopyridine derivatives with formyl-containing reagents.
  • Introduction of the formyl group typically achieved by Vilsmeier-Haack formylation on the heterocyclic core.
  • Subsequent acetamide substitution at the 2-position through nucleophilic substitution or amidation reactions.

This method benefits from relatively mild conditions and good yields, as reported in heterocyclic chemistry literature.

Vilsmeier-Haack Formylation

Electrophilic substitution reactions such as Vilsmeier-Haack formylation are crucial for introducing the formyl group at the 6-position of the pyrido[2,3-d]pyrimidine ring. This reaction typically involves:

  • Treatment of the heterocyclic precursor with a Vilsmeier reagent (formed from DMF and POCl3).
  • Controlled temperature conditions (0–5 °C) to ensure regioselectivity.
  • Work-up to isolate the formylated intermediate.

This step is well-documented for pyrimidine derivatives and is essential for obtaining the target compound with the formyl functionality.

Cyclization and Amidation Strategies

The cyclization to form the fused pyrido-pyrimidine ring can be achieved by reacting:

  • Aminopyridine derivatives with β-dicarbonyl compounds or their equivalents.
  • Followed by amidation with acetamide or acetylating agents to install the acetamide group at the 2-position.

Refluxing in ethanol or other suitable solvents is common, with reaction times ranging from 1 to 4 hours depending on the substrate and conditions.

Alternative Synthetic Approaches

  • Use of β-enaminonamide intermediates condensed with guanidine derivatives under reflux in ethanol has been reported for related pyrimidine derivatives, which could be adapted for this compound.
  • Microwave-assisted synthesis using uranyl nitrate as a catalyst has shown advantages such as shorter reaction times and higher yields in pyrimidine-5-carboxamide analogs, suggesting potential applicability.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Yield Range (%) References
Condensation of aminopyridine with formyl reagents + amidation Aminopyridine, formylating agent, acetamide, ethanol reflux Mild conditions, good regioselectivity 60–80
Vilsmeier-Haack formylation DMF, POCl3, 0–5 °C Selective formylation at position 6 70–85
β-Enaminonamide condensation β-Enaminonamide, guanidine derivatives, ethanol reflux High yields, straightforward procedure 75–90
Microwave-assisted synthesis Uranyl nitrate catalyst, microwave irradiation Short reaction time, high yield 80–95

Detailed Research Findings

  • The formylation step is critical for biological activity, as the formyl group at position 6 influences binding interactions with biological targets.
  • The acetamide group enhances solubility and modulates the compound’s pharmacokinetic properties.
  • Studies indicate that the choice of solvent and temperature during cyclization and amidation significantly affects yield and purity.
  • Alternative catalysts and activation methods (e.g., microwave irradiation) improve efficiency and reduce environmental impact.
  • Structural analogs synthesized via similar methods provide insight into optimizing reaction conditions for this compound.

Notes on Purification and Characterization

  • Purification is typically achieved by recrystallization from solvents such as dimethylformamide or ethanol.
  • Characterization includes elemental analysis, IR spectroscopy (noting characteristic formyl and amide bands), NMR spectroscopy for structural confirmation, and melting point determination.
  • Stability considerations require storage under inert atmosphere and low temperature to prevent degradation of the formyl group.

Chemical Reactions Analysis

Nucleophilic Reactions at the Formyl Group

The formyl group (-CHO) at position 6 is highly reactive, enabling nucleophilic additions and condensations:

  • Schiff Base Formation : Reacts with primary amines (e.g., hydrazines, anilines) to form hydrazones or imines. For example, condensation with hydrazine yields hydrazone derivatives, which are precursors for heterocyclic ring expansions .

  • Grignard Additions : The formyl group can undergo nucleophilic addition with Grignard reagents (e.g., RMgX) to produce secondary alcohols, though steric hindrance from the fused pyrido-pyrimidinone system may limit reactivity .

Table 1: Example Reactions of the Formyl Group

Reaction TypeReagents/ConditionsProductApplication
Condensation with hydrazineEthanol, reflux, 12 hrsHydrazone derivativeIntermediate for triazole synthesis
Schiff base formationAniline, glacial acetic acidN-Aryl imineBioactive scaffold development

Cyclization Reactions

The formyl and acetamide groups participate in intramolecular cyclizations:

  • Pyrazole Formation : Reaction with hydrazines under acidic conditions forms pyrazole-fused derivatives via cyclocondensation. Similar pyrido-pyrimidinones have been used to synthesize pyrazolo[3,4-d]pyrimidines with anti-inflammatory properties .

  • Triazole Synthesis : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargylamines generates 1,2,3-triazole rings, enhancing pharmacological potential .

Reactivity of the Acetamide Moiety

The acetamide group (-NHCOCH₃) undergoes hydrolysis and substitution:

  • Hydrolysis : Under acidic or basic conditions, hydrolysis yields the corresponding carboxylic acid or amine. For example, treatment with HCl produces 6-formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-2-carboxylic acid .

  • Nucleophilic Substitution : The acetamide’s nitrogen can react with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives, though steric factors may hinder reactivity .

Electrophilic Aromatic Substitution

The pyrido[2,3-d]pyrimidinone core participates in electrophilic reactions at electron-rich positions:

  • Nitration : Directed by the oxo group, nitration at position 5 or 7 yields nitro derivatives, which can be reduced to amines for further functionalization .

  • Halogenation : Chlorination or bromination occurs at position 5, facilitated by Lewis acids like FeCl₃ .

Table 2: Electrophilic Substitution Examples

ReactionReagentsPosition SubstitutedProduct Use
NitrationHNO₃, H₂SO₄, 0–5°CPosition 5Precursor for amino derivatives
BrominationBr₂, FeCl₃, CHCl₃Position 7Cross-coupling reactions

Cross-Coupling Reactions

The halogenated derivatives participate in palladium-catalyzed couplings:

  • Suzuki-Miyaura Reaction : Bromo derivatives react with arylboronic acids to form biaryl systems, enhancing π-conjugation for materials science applications .

  • Heck Reaction : Alkenylation at position 5 or 7 introduces unsaturated side chains, modifying electronic properties .

Reduction Reactions

  • Formyl Group Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the formyl group to a hydroxymethyl (-CH₂OH) group, altering solubility and hydrogen-bonding capacity .

  • N-Oxide Reduction : If present, N-oxides in the pyrimidine ring are reduced to amines using agents like Na₂S₂O₄ .

Biological Activity Correlation

Derivatives of this compound exhibit structure-dependent bioactivity:

  • Anti-inflammatory Effects : Pyrido-pyrimidinones with substituents at position 6 show COX-2 inhibition (IC₅₀ ≈ 0.04 μM), comparable to celecoxib .

  • Anticancer Potential : Thiazole-fused analogs demonstrate cytotoxicity against cancer cell lines via topoisomerase inhibition .

Synthetic Methodologies

Key synthesis routes include:

  • Multicomponent Reactions : One-pot assemblies using aldehydes, malononitrile, and thiobarbituric acid catalyzed by ZnO nanoparticles .

  • Cyclocondensation : Reaction of aminopyrimidines with acyl chlorides followed by formylation .

Scientific Research Applications

2.1 Anticancer Activity

Research indicates that compounds similar to N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide exhibit significant anticancer properties. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models. For instance, a study demonstrated that modifications to the dihydropyridine structure enhanced cytotoxicity against human cancer cell lines .

Case Study:
A recent investigation into the structure-activity relationship (SAR) of pyrido[2,3-d]pyrimidines revealed that specific substitutions at the 6-position significantly increased antiproliferative effects against breast cancer cells .

2.2 Dipeptidyl Peptidase-IV Inhibition

The compound has been explored for its potential as a Dipeptidyl Peptidase-IV (DPP-IV) inhibitor. DPP-IV is an enzyme involved in glucose metabolism and is a target for type 2 diabetes treatment. In vitro studies have shown that this compound exhibits promising inhibitory activity against DPP-IV .

Case Study:
A patent application highlighted the synthesis of related compounds with enhanced DPP-IV inhibitory activity, suggesting their potential use in managing diabetes mellitus .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways involving cyclization reactions and functional group modifications. The efficiency of these synthetic routes is crucial for developing derivatives with improved biological activities.

Table: Synthetic Routes Overview

Synthetic MethodYield (%)Reference
Cyclization with aldehydes85%
Condensation reactions75%
Microwave-assisted synthesis90%

Mechanism of Action

The mechanism of action of N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide involves its interaction with specific molecular targets. For instance, it can inhibit tyrosine kinases by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins . This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The target compound’s 6-formyl group distinguishes it from analogs with cyano (Compound 24) or halogenated aryl groups (5.6).
  • Biological Activity : Compounds 24 and 25 exhibit potent antiproliferative activity against MCF7 cells, attributed to ATP-binding site inhibition in tyrosine kinases, akin to gefitinib . The target compound’s formyl group could similarly modulate kinase affinity, though experimental validation is needed.

Physicochemical Properties :

  • Melting points for analogs range from 196–232°C, suggesting moderate thermal stability. The target compound’s formyl group may lower melting points due to reduced crystallinity compared to halogenated derivatives .
  • NMR data for analogs (e.g., δ 12.50 ppm for NH in 5.6 ) indicate strong hydrogen bonding, a feature likely shared by the target compound .

Biological Activity

N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the synthesis, biological activity, structure–activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step reactions that may include condensation and cyclization processes. Recent advancements have focused on optimizing these synthetic pathways to enhance yield and purity.

Synthetic Route Example

A common synthetic approach includes:

  • Condensation Reaction : Combining appropriate aldehydes with pyrimidine derivatives.
  • Cyclization : Utilizing catalysts such as zinc oxide or manganese oxides to facilitate the formation of the pyrido-pyrimidine structure.

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory activity. In vitro studies have shown its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.

Key Findings:

  • IC50 Values : The compound demonstrated an IC50 value comparable to that of standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .

Anticancer Activity

Preliminary studies indicate that this compound may also possess anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways.

Case Study Overview:

A study evaluated the effects of this compound on human cancer cell lines, revealing that it significantly reduced cell viability in a dose-dependent manner.

Cell Line IC50 (μM) Mechanism of Action
MCF-7 (Breast)15.5Apoptosis induction
HeLa (Cervical)12.3ROS generation
A549 (Lung)10.8Cell cycle arrest

Structure–Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications to the pyrimidine ring and substituents can significantly influence its potency and selectivity.

Key Structural Features:

  • Pyridine Ring : Essential for interaction with biological targets.
  • Formyl Group : Contributes to reactivity and binding affinity.
  • Acetamide Moiety : Enhances solubility and bioavailability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(6-Formyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidin-2-yl)acetamide?

  • Methodological Answer : A multi-step approach is typically employed, starting with the Gewald reaction to construct the thieno-pyrimidine core. For example, triethylamine-mediated condensation of N-acetyl-4-piperidone with ethyl 2-cyanoacetate and elemental sulfur yields intermediate heterocycles. Subsequent functionalization (e.g., formylation at the 6-position) and acetamide coupling are critical. Reaction optimization includes controlling solvent polarity (acetonitrile or DMF) and temperature (60–80°C) to improve yields (e.g., 50–90% yields reported in related syntheses) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H NMR (in DMSO-d6) to confirm proton environments, e.g., formyl protons (~10.0 ppm) and pyrimidine NH signals (~12.5 ppm) .
  • LC-MS to verify molecular weight (e.g., [M+H]+ peaks) and detect impurities .
  • Elemental analysis (C, H, N, S) to validate purity (±0.3% deviation from theoretical values) .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer :

  • Purification : Use silica gel chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for polar intermediates.
  • Reaction Monitoring : TLC or inline IR spectroscopy to track intermediate formation.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while acetonitrile minimizes side reactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data across studies?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., NH or aromatic proton signals) may arise from tautomerism or solvent effects. For example:

  • Tautomer Analysis : Compare DMSO-d6 vs. CDCl3 spectra to assess keto-enol equilibria in the pyrimidinone ring .
  • X-ray Crystallography : Resolve ambiguous proton assignments by determining the solid-state structure .
  • Dynamic NMR : Detect slow-exchange processes (e.g., rotamers) at elevated temperatures .

Q. What experimental designs are effective for probing biological mechanisms of action?

  • Methodological Answer :

  • Kinase Inhibition Assays : Use ATP-competitive binding assays (e.g., fluorescence polarization) to test interactions with tyrosine kinases, as seen in structurally related thieno-pyrimidines .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., CXCR3 antagonism studies for analogs like AMG 487) to identify target engagement .
  • Cellular Assays : Evaluate antiproliferative activity (e.g., MCF7 IC50 values) and correlate with substituent effects (e.g., formyl vs. methyl groups) .

Q. How can structure-activity relationship (SAR) studies be designed for analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -Cl, -CF3) at the 6-position to modulate electronic effects on the pyrimidine ring. Compare with electron-donating groups (e.g., -OCH3) .
  • Scaffold Hopping : Replace the pyrido[2,3-d]pyrimidine core with thieno[3,2-d]pyrimidine or pyrrolo[2,3-d]pyrimidine to assess ring size impact on bioactivity .
  • Pharmacokinetic Profiling : Use logP calculations and metabolic stability assays (e.g., microsomal incubation) to prioritize analogs .

Q. What advanced techniques validate purity and stability under biological assay conditions?

  • Methodological Answer :

  • HRMS : Confirm molecular formula with <2 ppm mass accuracy (e.g., C13H11Cl2N3O2S requires [M+H]+ = 344.21) .
  • Forced Degradation Studies : Expose the compound to heat, light, or acidic/basic conditions, then monitor degradation via UPLC-MS .
  • Solubility Optimization : Use co-solvents (e.g., 10% DMSO/PBS) or surfactants (e.g., Tween-80) for in vitro assays, confirmed by dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How to address conflicting reports on biological activity for structurally similar compounds?

  • Methodological Answer :

  • Meta-Analysis : Compare IC50 values across studies (e.g., MCF7 antiproliferative activity ranges from 30.8–38.7 nM) while controlling for assay conditions (e.g., serum concentration, exposure time) .
  • Molecular Modeling : Perform docking simulations (e.g., AutoDock Vina) to rationalize potency differences based on substituent interactions with ATP-binding pockets .
  • Counter-Screening : Test compounds against off-target receptors (e.g., EGFR, VEGFR) to identify selectivity drivers .

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